(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
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Overview
Description
The compound “(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one” is a synthetic organic molecule that features a combination of aromatic, thiazole, and imino groups. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Imino Group: The imino group can be introduced through a condensation reaction between an aldehyde or ketone and an amine.
Attachment of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl moiety is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the imino group.
Reduction: Reduction reactions could target the imino group, converting it to an amine.
Substitution: The aromatic chlorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines.
Scientific Research Applications
The compound “(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one” could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor for functional materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[(4-bromophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
- (3E)-3-{[(4-fluorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
Uniqueness
The uniqueness of “(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one” lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methoxyimino]-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-16-14-17-8-13(21-14)12(19)6-7-18-20-9-10-2-4-11(15)5-3-10/h2-5,7-8H,6,9H2,1H3,(H,16,17)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHOHHLZHKSMJQ-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)CC=NOCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(S1)C(=O)C/C=N/OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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